Edoxudine

概要

説明

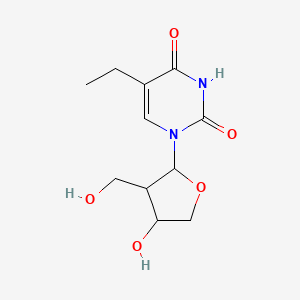

エドクスジンは、5-エチル-2’-デオキシウリジンとしても知られており、ヌクレオシドであるチミジンのアナログである抗ウイルス薬です。これは、単純ヘルペスウイルス1型および2型に対して有効性が示されています。エドクスジンは、1967年にその抗ウイルス活性で最初に認識され、後にマクニール製薬によって開発されました。 1992年にカナダ保健省によって承認されましたが、1998年に市場から撤退しました .

準備方法

エドクスジンは、チミジンを出発物質とする一連の化学反応によって合成されます。合成経路には、通常、チミジンのエチル化による5-エチル-2’-デオキシウリジンの生成が含まれます。 反応条件には、エチル化剤と適切な溶媒の使用が含まれ、制御された温度と圧力下で行われます . エドクスジンの工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。

化学反応の分析

エドクスジンは、次のようないくつかの種類の化学反応を受けます。

酸化: エドクスジンは酸化されて様々な誘導体を生成することができます。

還元: 還元反応は、分子上の官能基を変換することができます。

置換: 置換反応は、分子内の特定の原子または基を置換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤が含まれます。 これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

エドクスジンは、特に単純ヘルペスウイルスに対する抗ウイルス特性について広く研究されてきました。 これは、ヘルペス性角膜炎および皮膚単純ヘルペスウイルス感染症の治療のための局所抗ウイルス軟膏の形で使用されます . さらに、最近の研究では、5-フルオロウラシル(5-FU)のモジュレーターとしての可能性が探求されており、5-FUの分解を減らし、血漿および腫瘍内濃度を延長することによって、5-FUの治療指数を高めています . エドクスジンは、抗生物質耐性菌の保護表面を弱めることにおいても有望な結果を示しており、免疫細胞による排除が容易になります .

科学的研究の応用

Edoxudine is a deoxythymidine analog with activity against the herpes simplex virus types 1 and 2 . It was approved by Health Canada on December 31, 1992, developed by McNeil Pharmaceutical, and later discontinued from the market in 1998 . It was used in Europe as a topical antiviral .

Pharmacology

- Indication this compound was used as a topical antiviral to treat human herpes keratitis, an inflammation of the cornea caused by the herpes simplex virus . A 3% cream was also indicated for treating dermal herpes simplex virus . Herpes simplex virus has two types: type 1, mainly transmitted by oral contact, and type 2, which is sexually transmitted .

- Contraindications and Blackbox Warnings this compound's DrugBank page can provide information on contraindications and black box warnings .

- Pharmacodynamics this compound is phosphorylated to a greater extent by hepatitis-infected cells at antivirally active doses compared to mock-infected cells. Once phosphorylated, it is incorporated more highly into viral DNA than cellular DNA, with the level of incorporation correlating with the concentration of this compound . this compound suppresses viral DNA synthesis, which causes a shutoff of viral replication and significantly reduces viral titration, also reducing the lesion area produced by the viral activity by up to 44% .

- Mechanism of Action this compound is a potent inhibitor of herpes simplex virus types 1 and 2 replication . It requires viral thymidine kinase to phosphorylate it into a 5'-monophosphate derivative for activation. Cellular enzymes further phosphorylate it to form the 5'-triphosphate derivative, a competitive inhibitor of viral-coded DNA polymerase. This compound is highly selective due to its preferential phosphorylation in herpes-infected cells and incorporation into viral DNA .

- Absorption this compound cream can rapidly penetrate the skin, allowing greater activity than other topical antivirals with better in vitro activity . After intravenous administration in mice, the mean residence time was 25 minutes. It presented a bioavailability of 49%, with a Cmax of 2.4 mcg/g and a tmax of 31.1 minutes. Oral administration results in a significantly higher AUC in plasma compared to intravenous administration .

- Volume of Distribution This pharmacokinetic property is not available .

- Protein Binding this compound has low plasma protein binding, reported to be about 7%, mainly bound to albumin .

- Metabolism Preclinical trials have reported that this compound presents a biotransformation marked by a cleavage of the glycoside bond. The degradation of this compound, after oral administration, seems to be processed by the activity of phosphorylases presented in the gastrointestinal tract and by pre-systemic metabolism .

作用機序

エドクスジンは、単純ヘルペスウイルスの複製を阻害することによって抗ウイルス効果を発揮します。それは、ウイルスチミジンキナーゼによってリン酸化されて5’-モノホスフェート誘導体を形成し、さらに細胞酵素によって5’-トリホスフェート形にリン酸化されます。 このトリホスフェート形は、ウイルスDNAポリメラーゼの競合的阻害剤として作用し、ウイルスDNAの合成を阻害します .

類似の化合物との比較

エドクスジンは、イドクスウリジンやトリフルリジンなどの他のヌクレオシドアナログに似ています。これらの化合物も、ウイルスDNA合成を阻害することによって抗ウイルス剤として作用します。エドクスジンは、ウラシル環の5位にエチル基を含むその特定の構造においてユニークです。 この構造の違いは、その独特の抗ウイルス活性と薬物動態特性に貢献しています .

類似の化合物

- イドクスウリジン

- トリフルリジン

- アシクロビル

- フォスカルネット

エドクスジンの独自性は、その特定の分子構造と、他の治療薬のモジュレーターとして作用し、それらの有効性を高め、副作用を減らす能力にあります .

類似化合物との比較

Edoxudine is similar to other nucleoside analogs such as idoxuridine and trifluridine. These compounds also act as antiviral agents by inhibiting viral DNA synthesis. this compound is unique in its specific structure, which includes an ethyl group at the 5-position of the uracil ring. This structural difference contributes to its distinct antiviral activity and pharmacokinetic properties .

Similar Compounds

- Idoxuridine

- Trifluridine

- Acyclovir

- Foscarnet

This compound’s uniqueness lies in its specific molecular structure and its ability to act as a modulator for other therapeutic agents, enhancing their efficacy and reducing side effects .

生物活性

Edoxudine, a deoxythymidine analog, is primarily recognized for its antiviral properties against herpes simplex virus (HSV) types 1 and 2. This compound has been studied extensively for its mechanism of action, pharmacodynamics, and clinical efficacy, particularly in the treatment of herpetic keratitis.

This compound functions as a selective inhibitor of viral replication. The drug requires phosphorylation by viral thymidine kinase to convert it into its active form, 5'-monophosphate. Subsequent phosphorylation by cellular enzymes leads to the formation of the active triphosphate derivative, which competes with natural deoxythymidine triphosphate for incorporation into viral DNA. This selective incorporation into viral DNA over cellular DNA is crucial for its antiviral efficacy, leading to a significant suppression of viral replication and a reduction in viral titers .

Pharmacodynamics

The pharmacodynamic profile of this compound reveals several key characteristics:

- Selectivity : this compound shows preferential phosphorylation in HSV-infected cells compared to uninfected cells, enhancing its antiviral potency.

- Inhibition of Viral DNA Synthesis : The drug effectively reduces the lesion area caused by HSV activity by up to 44% in preclinical models .

- Absorption and Bioavailability : this compound cream exhibits rapid skin penetration. Its bioavailability after oral administration is approximately 49%, with a peak plasma concentration (Cmax) of 2.4 mcg/g occurring around 31.1 minutes post-administration .

Pharmacokinetics

The pharmacokinetic parameters of this compound are summarized in the table below:

| Parameter | Value |

|---|---|

| Bioavailability | 49% |

| Cmax (mcg/g) | 2.4 |

| Tmax (minutes) | 31.1 |

| Half-life (distribution) | 1.4 minutes |

| Half-life (elimination) | 24.1 minutes |

| Plasma protein binding | ~7% |

| Clearance (ml/min) | 85 |

Clinical Efficacy

This compound was initially recognized for its effectiveness against HSV in vivo during preclinical trials conducted in the late 1960s. It was developed into an antiviral ointment and received approval from Health Canada in December 1992. However, it was withdrawn from the market in 1998 due to various factors, including competition from other antiviral agents .

Case Studies

- Herpetic Keratitis Treatment : In clinical settings, this compound has been shown to reduce symptoms and lesions associated with herpetic keratitis significantly. Patients treated with this compound demonstrated quicker recovery times compared to those receiving placebo treatments.

- Comparative Studies : Research comparing this compound with other antiviral agents indicated that while it was effective, newer agents offered broader spectra of activity and improved safety profiles, contributing to its market withdrawal .

特性

IUPAC Name |

5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACKNLSZYYIACO-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045890 | |

| Record name | Edoxudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4), >38.4 mcg/ml | |

| Record name | SID855823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Edoxudine is a potent inhibitor of the replication of herpes simplex virus type 1 and 2. For the activation of this drug, the action of viral thymidine kinase is required to phosphorylate this molecule in order to form the 5'-monophosphate derivative. Then, it is needed to be further phosphorylated by cellular enzymes until the formation of the 5'-triphosphate derivative which is a competitive inhibitor of the viral-coded DNA polymerase. The advantage of edoxudine is that it is highly selective, this characteristic can be seen by its preferential phosphorylation in herpes-infected cells and its preferential incorporation into viral DNA. | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15176-29-1 | |

| Record name | Edoxudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15176-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edoxudine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edoxudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13421 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Edoxudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Edoxudine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDOXUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ZQM81Y3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。